molecular formula C₄₂H₆₄N₈O₂₂ B1159644 Dipyridamole Tri-O-β-D-glucuronide

Dipyridamole Tri-O-β-D-glucuronide

カタログ番号: B1159644
分子量: 1033
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dipyridamole Tri-O-β-D-glucuronide is a major metabolite of dipyridamole, a vasodilator and antiplatelet agent used to prevent thromboembolic complications. Glucuronidation, a Phase II metabolic reaction, involves the conjugation of dipyridamole’s hydroxyl groups with β-D-glucuronic acid, enhancing water solubility for renal excretion. The tri-O-glucuronidated form (C42H64N8O22) is one of several metabolites, including mono-, di-, and tetra-O-glucuronides, each differing in the number and position of glucuronide attachments . While dipyridamole itself inhibits phosphodiesterase (PDE) and adenosine uptake, its glucuronides may exhibit modified pharmacological profiles due to structural changes .

特性

分子式

C₄₂H₆₄N₈O₂₂

分子量

1033

同義語

2,2’,2’’,2’’’-[(4,8-Dipiperidinopyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetra-ethanol Tri-β-D-glucuronide; 

製品の起源

United States

類似化合物との比較

Structural and Physicochemical Properties

The number of glucuronic acid moieties directly impacts molecular weight, solubility, and pharmacokinetics:

Compound Molecular Formula Molecular Weight CAS Number Key Features
Dipyridamole C24H40N8O4 504.63 58-32-2 Parent drug; PDE5/adenosine inhibitor
Dipyridamole Mono-O-β-D-glucuronide C30H48N8O10 680.76 63912-02-7 Single glucuronide; retains PDE5 inhibition
Dipyridamole Di-O-β-D-glucuronide C36H56N8O16 856.87 107136-95-8 Two glucuronides; reduced membrane permeability
Dipyridamole Tri-O-β-D-glucuronide C42H64N8O22 1024.01 N/A Three glucuronides; high polarity, rapid excretion
Dipyridamole Tetra-O-β-D-glucuronide C48H72N8O28 1191.14 N/A Four glucuronides; likely inactive metabolite

Key Observations :

  • Mono-O-glucuronide retains PDE5 inhibitory activity, suppressing osteopontin expression in hyperglycemic conditions .
  • Tri-O-glucuronide, while less studied, is presumed to have minimal pharmacological activity due to extensive conjugation, as seen with tetra-O-glucuronide .

Pharmacological and Metabolic Differences

  • Activity: Mono-O-glucuronide: Active metabolite with PDE5 inhibition (IC50 ~1 µM) and adenosine-enhancing effects . Di-O-glucuronide: Weaker PDE5 inhibition compared to parent drug; primarily a metabolic intermediate . Tri-O-glucuronide: Likely inactive; serves as a terminal metabolite for excretion .
  • Metabolic Pathways: Glucuronidation occurs sequentially in the liver via UDP-glucuronosyltransferases (UGTs). Mono- and di-glucuronides may undergo further conjugation to form tri- and tetra-derivatives . Renal clearance increases with glucuronidation degree, reducing systemic exposure .

Comparison with Non-Dipyridamole Glucuronides

Glucuronidation effects vary by parent compound:

Compound Parent Drug Pharmacological Impact
Resveratrol 3-O-β-D-glucuronide Resveratrol Enhanced bioavailability; antioxidant
Morphine-3-β-D-glucuronide Morphine Inactive; no analgesic effect
Chloramphenicol 3-O-β-D-glucuronide Chloramphenicol Detoxification; reduced antimicrobial activity
Dipyridamole Tri-O-β-D-glucuronide Dipyridamole Presumed inactivation; excretion pathway

Key Insight : Unlike morphine glucuronides, where positional isomerism (3-O vs. 6-O) dictates activity, dipyridamole glucuronides exhibit activity loss proportional to conjugation degree.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。